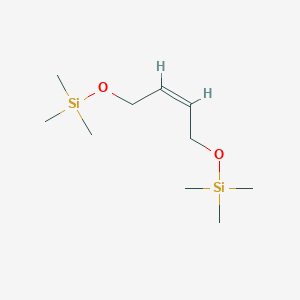![molecular formula C33H21ClFNO3 B14154615 2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217805-13-4](/img/structure/B14154615.png)
2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a combination of indene, pyrroloquinoline, and other functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the use of cycloaddition reactions, where azomethine ylides are generated in situ by the reaction of isatin and tetrahydroisoquinoline . This reaction typically occurs under moderate conditions and yields the desired spiro compound with good stereochemistry.
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces various reduced forms of the spiro compound .
Scientific Research Applications
2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit hypoxia-inducible factor-α transactivation, leading to apoptosis in cancer cells . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar compounds to 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione include other pyrroloquinoline derivatives and spiro compounds. These compounds share structural similarities but may differ in their functional groups and biological activities . For example:
Pyrrolo[1,2-a]quinoline derivatives: These compounds exhibit a range of biological activities, including antileukemic and antitubercular properties.
Spirooxindoles: These compounds are known for their broad array of biological activities, such as antimicrobial and anticancer properties.
The uniqueness of 2’-(2-chlorophenyl)-7’-fluoro-1’-(phenylcarbonyl)-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione lies in its specific combination of functional groups and its diverse range of applications in scientific research .
Properties
CAS No. |
1217805-13-4 |
|---|---|
Molecular Formula |
C33H21ClFNO3 |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
1-benzoyl-2-(2-chlorophenyl)-7-fluorospiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C33H21ClFNO3/c34-25-13-7-6-12-24(25)28-29(30(37)19-8-2-1-3-9-19)36-26-16-15-21(35)18-20(26)14-17-27(36)33(28)31(38)22-10-4-5-11-23(22)32(33)39/h1-18,27-29H |
InChI Key |
DVVAXMDLUKAOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C3(C4N2C5=C(C=C4)C=C(C=C5)F)C(=O)C6=CC=CC=C6C3=O)C7=CC=CC=C7Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


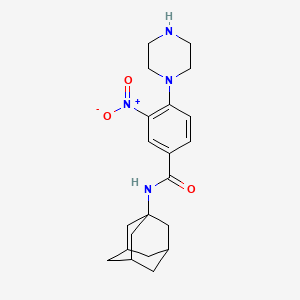

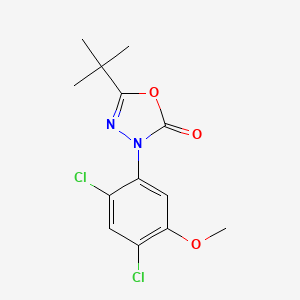
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)

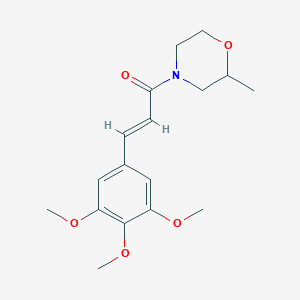
![N-[[5-(3-chloro-4-methyl-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14154570.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
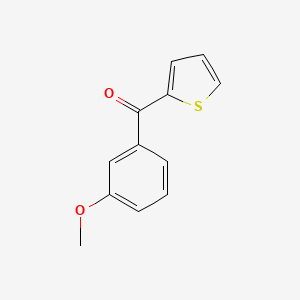
![3-[(Furan-2-ylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B14154588.png)
![N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B14154591.png)
